REACTION_SMILES
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[Br-:27].[CH3:29].[CH3:30][C:31](=[O:32])[O:33][C:34](=[O:35])[CH3:36].[H:25][H:26].[I-:28].[N:10]1([c:11]2[c:12]3[c:13]([cH:14][cH:15][cH:16][cH:17]3)[nH:18][n:19]2)[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]1.[cH:1]1[cH:2][cH:3][c:4]2[nH:5][n:6][cH:7][c:8]2[cH:9]1>>[cH:1]1[cH:2][cH:3][c:4]2[n:5]([C:31]([CH3:30])=[O:32])[n:6][cH:7][c:8]2[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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[CH3]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[CH3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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c1ccc2c(N3CCCCC3)n[nH]c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(N3CCCCC3)n[nH]c2c1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccc2[nH]ncc2c1
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Name
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Type
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product
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Smiles
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CC(=O)n1ncc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |